Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-
Description
(2Z)-Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, is a structurally complex thiazole-derived ketone. Its core features include:
- A 5-chloro-2-methoxyphenyl ring at position 1, which may influence electronic properties and binding interactions.
- A Z-configuration at the exocyclic double bond, critical for spatial arrangement and bioactivity.
Properties
Molecular Formula |
C20H26ClNO2S |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-(3-butyl-5-tert-butyl-1,3-thiazol-2-ylidene)-1-(5-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C20H26ClNO2S/c1-6-7-10-22-13-18(20(2,3)4)25-19(22)12-16(23)15-11-14(21)8-9-17(15)24-5/h8-9,11-13H,6-7,10H2,1-5H3 |
InChI Key |
WBJBVAKCQFTCER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(SC1=CC(=O)C2=C(C=CC(=C2)Cl)OC)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- typically involves multiple steps:
Formation of the Thiazolylidene Ring: The thiazolylidene ring can be synthesized through the reaction of a butyl-substituted thioamide with an appropriate haloketone under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a chloro-substituted methoxybenzene reacts with the thiazolylidene intermediate.
Final Coupling: The final step involves coupling the thiazolylidene intermediate with the methoxyphenyl group under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolylidene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolylidene ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Halogen Impact : The 5-chloro group aligns with analogs in , where chlorine atoms enhance intermolecular interactions (e.g., halogen bonding).
Synthetic Flexibility : Unlike the target compound, analogs in utilize amine-mediated condensations, enabling rapid diversification of the thiazole core.
Research Findings and Limitations
- Antimicrobial Potential: Thiazolylidene derivatives in exhibit activity against S. aureus (MIC: 2–8 µg/mL), suggesting the target compound’s tert-butyl and chloro groups might enhance membrane penetration.
- Metabolic Stability : The tert-butyl group may reduce oxidative metabolism compared to analogs with electron-donating groups (e.g., methoxy in ).
- Synthesis Challenges : The Z-configuration requires precise control during condensation, as seen in , where reaction time and catalysts (e.g., K2CO3) dictate stereochemistry.
Biological Activity
Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial and antiparasitic activities, as well as its potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of thiazole derivatives characterized by a complex structure that contributes to its biological efficacy. The thiazole ring is known for its role in various biological activities, including antimicrobial and anticancer properties.
Chemical Formula: CHClNOS
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to Ethanone have been evaluated for their effectiveness against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organism | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|---|
| Ethanone | E. coli | 15 | 1 |
| S. aureus | 18 | 1 | |
| C. albicans | 12 | 1 |
These results indicate that Ethanone possesses a notable spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Antiparasitic Activity
Ethanone has also shown potential in the treatment of parasitic infections such as leishmaniasis. In vitro studies indicate that it can inhibit the growth of Leishmania species by affecting their metabolic pathways.
Case Study: Inhibition of Leishmania infantum
In enzymatic assays, Ethanone demonstrated potent inhibition of trypanothione reductase (TryR), an enzyme critical for the survival of Leishmania parasites. The effective concentration required for significant inhibition was found to be in the low micromolar range, suggesting high potency.
The biological activity of Ethanone is primarily attributed to its ability to interact with specific enzymatic pathways within microbial and parasitic cells. The compound's thiazole moiety is believed to play a crucial role in these interactions:
- Trypanothione Reductase Inhibition: By inhibiting this enzyme, Ethanone disrupts the redox balance within the parasite, leading to increased oxidative stress and ultimately cell death.
- Cell Membrane Permeability: The structural characteristics of Ethanone enhance its ability to penetrate cell membranes, allowing it to exert its effects more effectively.
Pharmacokinetics and Drug-Like Properties
The drug-like properties of Ethanone were evaluated using various computational models.
Table 2: Drug-Like Properties Based on Lipinski's Rule
| Descriptor | Value |
|---|---|
| Molecular Weight (MW) | 369.87 g/mol |
| Log P | 3.42 |
| Hydrogen Bond Donors (HBD) | 2 |
| Hydrogen Bond Acceptors (HBA) | 4 |
| Topological Polar Surface Area (TPSA) | 86.49 Ų |
These parameters suggest that Ethanone has favorable characteristics for oral bioavailability and permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
